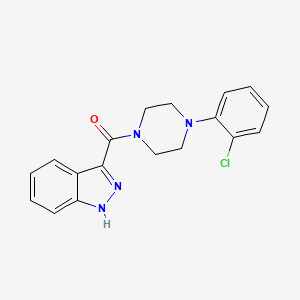
(4-(2-氯苯基)哌嗪-1-基)(1H-吲唑-3-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌和抗结核应用
研究表明,该化合物的衍生物的合成显示出显着的抗结核和抗癌活性。这些化合物针对人乳腺癌细胞系进行了测试,并显示出不同程度的疗效。具体而言,某些衍生物表现出显着的体外抗癌活性,使其成为针对癌症和结核病开发新治疗剂的进一步研究的兴趣对象 (Mallikarjuna, Padmashali, & Sandeep, 2014)。
抗菌活性
这些化合物的另一个应用领域是抗菌活性。一些衍生物已被合成并测试了其对各种微生物的抗菌功效。发现某些衍生物具有良好至中等活性,表明它们作为抗菌剂的潜力 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。
合成和结构分析
研究还集中在新型衍生物的合成及其结构分析上。研究表明,高效合成具有作为抗组胺药潜力的化合物。这些研究有助于理解生物活性的结构要求,并可能导致新药的开发 (Venkat Narsaiah & Narsimha, 2011)。
化学相互作用研究
进一步的研究探索了某些衍生物与生物受体的分子相互作用。例如,拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺与 CB1 大麻素受体的研究提供了对这些化合物的潜在治疗应用的见解 (Shim, Welsh, Cartier, Edwards, & Howlett, 2002)。
作用机制
Target of action
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals and illicit drugs. Piperazine derivatives often interact with the serotonergic and dopaminergic systems .
Mode of action
The interaction of piperazine derivatives with their targets often involves binding to the target receptors, leading to changes in the receptor’s activity. This can result in various physiological effects depending on the specific receptors involved .
Biochemical pathways
The compound also contains an indazole ring. Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with piperazine and indazole derivatives, the effects could potentially be quite diverse .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. Without specific information about this compound, it’s difficult to make precise statements .
生化分析
Biochemical Properties
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with dopamine transporters, exhibiting high affinity and selectivity. This interaction is crucial as it influences the reuptake of dopamine, thereby affecting neurotransmission. Additionally, the compound may interact with serotonin and norepinephrine transporters, albeit with lower affinity . These interactions suggest that 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole could modulate neurotransmitter levels and impact various neurological processes.
Cellular Effects
The effects of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving dopamine, serotonin, and norepinephrine. By modulating the activity of these neurotransmitters, the compound can affect gene expression and cellular metabolism. For instance, changes in dopamine levels can lead to alterations in the expression of genes involved in synaptic plasticity and neuronal growth . Furthermore, the compound’s impact on serotonin and norepinephrine pathways can influence mood regulation, stress response, and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole exerts its effects through binding interactions with neurotransmitter transporters. The compound binds to the dopamine transporter with high affinity, inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition results in increased extracellular dopamine levels, enhancing dopaminergic signaling . Similarly, the compound’s interactions with serotonin and norepinephrine transporters lead to elevated levels of these neurotransmitters in the synaptic cleft. These molecular interactions underscore the compound’s potential as a modulator of neurotransmitter systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under controlled conditions, maintaining its biochemical activity over extended periods. Degradation products may form under certain conditions, potentially altering its efficacy . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained changes in neurotransmitter levels and associated cellular functions, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been observed to enhance dopaminergic and serotonergic signaling without significant adverse effects. Higher doses may lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing harm. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing primarily in the liver, where it is subjected to enzymatic reactions that modify its structure . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Understanding these pathways is crucial for optimizing its use in therapeutic contexts.
Transport and Distribution
The transport and distribution of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, allowing it to reach its target sites within the central nervous system . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins. These properties determine the compound’s localization and accumulation in specific tissues, impacting its overall pharmacokinetics.
Subcellular Localization
The subcellular localization of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it interacts with neurotransmitter transporters . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy. Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18(24)17-13-5-1-3-7-15(13)20-21-17/h1-8H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAHECNAXACRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

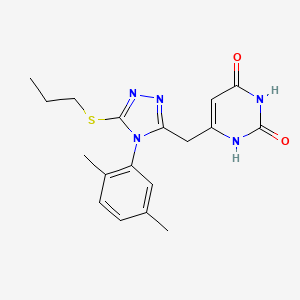
![Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2581101.png)
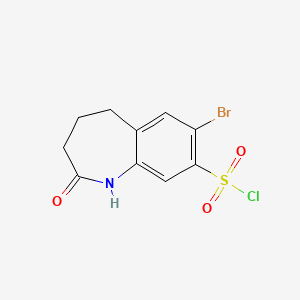
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine](/img/structure/B2581103.png)
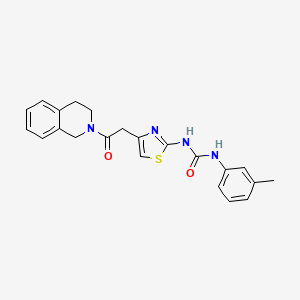
![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)
![3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2581108.png)
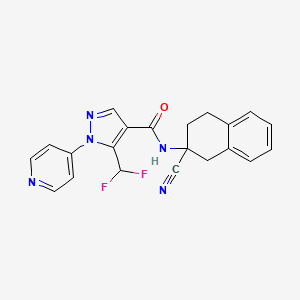
![1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2581110.png)
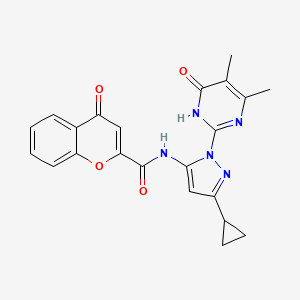
![6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2581112.png)
![1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2581115.png)

